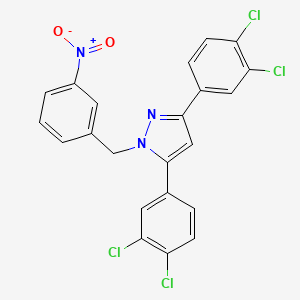![molecular formula C23H22ClN5O6 B10934017 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10934017.png)
4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER” is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of various substituents through reactions such as halogenation, nitration, and etherification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of large reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent quality and efficiency. Safety measures and environmental considerations are also critical in industrial production.
Chemical Reactions Analysis
Types of Reactions
“4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, “4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER” is studied for its reactivity and potential as a building block for more complex molecules. Researchers explore its use in various organic synthesis pathways and its potential to form new materials with unique properties.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may involve in vitro and in vivo assays to evaluate its efficacy and safety.
Medicine
In medicinal chemistry, “4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER” could be explored as a lead compound for drug development. Researchers may investigate its interactions with biological targets, pharmacokinetics, and potential therapeutic applications.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or specialty chemicals. Its unique structure and reactivity make it a valuable candidate for various industrial processes.
Mechanism of Action
The mechanism of action of “4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER” depends on its specific biological or chemical context. In a biological setting, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER” include other pyrazole derivatives with various substituents. Examples include:
- 4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER
- 4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER
Uniqueness
The uniqueness of “4-{4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-5-YL}-2-METHOXYPHENYL METHYL ETHER” lies in its specific combination of functional groups and substituents. This unique structure may confer distinct reactivity, biological activity, or material properties compared to other similar compounds.
Properties
Molecular Formula |
C23H22ClN5O6 |
|---|---|
Molecular Weight |
499.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C23H22ClN5O6/c1-32-17-7-5-14(9-19(17)34-3)22-21(24)23(15-6-8-18(33-2)20(10-15)35-4)28(26-22)13-27-12-16(11-25-27)29(30)31/h5-12H,13H2,1-4H3 |
InChI Key |
JUBJWRUXRJPTRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NN2CN3C=C(C=N3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10933934.png)

![4-(furan-2-yl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10933957.png)
![N-(2,6-dichlorophenyl)-2-[4-(ethylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B10933959.png)

![2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10933966.png)

![N-(3-chloro-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10933975.png)
methanone](/img/structure/B10933986.png)


![1-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B10934013.png)
![(2Z)-3-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B10934024.png)
![2-(ethylsulfanyl)-5-methyl-7-(1-methyl-1H-pyrazol-4-yl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10934029.png)
